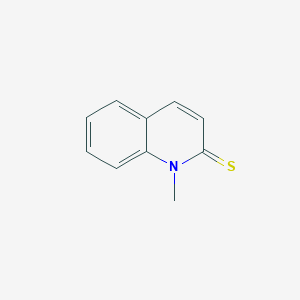1-methylquinoline-2(1H)-thione
CAS No.: 4800-27-5
Cat. No.: VC6842397
Molecular Formula: C10H9NS
Molecular Weight: 175.25
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 4800-27-5 |
|---|---|
| Molecular Formula | C10H9NS |
| Molecular Weight | 175.25 |
| IUPAC Name | 1-methylquinoline-2-thione |
| Standard InChI | InChI=1S/C10H9NS/c1-11-9-5-3-2-4-8(9)6-7-10(11)12/h2-7H,1H3 |
| Standard InChI Key | PBRBGUUOYSTUHP-UHFFFAOYSA-N |
| SMILES | CN1C(=S)C=CC2=CC=CC=C21 |
Introduction
Structural and Physicochemical Properties
Molecular Characteristics
1-Methylquinoline-2(1H)-thione features a bicyclic framework comprising a benzene ring fused to a pyridine ring, with a methyl group at the 1-position and a thione group (=S) at the 2-position. Key physicochemical parameters include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₉NS |
| Molecular Weight | 175.25 g/mol |
| Exact Mass | 175.04600 Da |
| PSA (Polar Surface Area) | 37.02 Ų |
| LogP (Partition Coefficient) | 2.91 |
The compound’s high LogP value indicates significant lipophilicity, suggesting potential membrane permeability in biological systems .
Synthesis Methodologies
Classical Synthetic Routes
Early synthesis methods for 1-methylquinoline-2(1H)-thione involve:
-
Alkylation of Quinoline-2-Thione: Reaction of quinoline-2-thione with methylating agents like methyl iodide under basic conditions. This method, reported by Fry and Kendall in 1951, yields the methylated product but often requires purification via recrystallization .
-
Ring-Opening of Dithiine Derivatives: Boberg et al. (1996) demonstrated that treating 1,4-dithiino-diquinoline derivatives with methylating agents generates 1-methylquinoline-2(1H)-thione . This approach leverages the reactivity of sulfur atoms in strained ring systems.
Modern Catalytic Approaches
Recent advances emphasize atom-economical strategies:
-
Base-Catalyzed Thio-Lactamization: Wang et al. developed a method using CS₂ and 2-(1-arylvinyl)anilines under basic conditions, achieving quinoline-2-thiones in yields up to 90% . While this study focused on substituted derivatives, the protocol is adaptable to 1-methylquinoline-2(1H)-thione by selecting appropriate starting materials.
-
Sodium Hydrosulfide-Mediated Synthesis: Chernov’yants et al. (2018) utilized sodium hydrosulfide to cleave dithiine rings in related compounds, producing thiol- and thione-functionalized quinolines . This method avoids hazardous hydrogen sulfide gas, enhancing safety and scalability .
Chemical Reactivity and Derivatives
Thione Group Reactivity
The thione group (=S) participates in diverse reactions:
-
Alkylation/Acylation: Treatment with alkyl halides or acyl chlorides substitutes the thione sulfur, forming sulfides or thioesters. For instance, 1-methyl-3-mercaptoquinoline-4(1H)-thione reacts with benzyl chloride to yield 3-benzylthio derivatives .
-
Oxidation to Disulfides: Exposure to iodine or atmospheric oxygen oxidizes thiols to disulfides. Di(1-methylquinoline-4(1H)-thione-3-yl) disulfide forms quantitatively under these conditions .
-
Halogen Interactions: Quinoline-2-thiones form charge-transfer complexes with iodine, as shown by X-ray crystallography of iodine adducts . These complexes exhibit dimeric structures stabilized by I···S and I···N interactions .
Functionalization at the Methyl Group
The methyl group at the 1-position can undergo further modification:
-
Demethylation: Strong acids or nucleophiles may cleave the N-methyl bond, though this is less common due to the stability of the quinoline ring.
-
Quaternization: Reaction with alkylating agents like dimethyl sulfate generates quinolinium salts, enhancing water solubility for biological applications .
Biological Activity and Applications
Antimicrobial Properties
Sulfur-containing quinolines exhibit broad-spectrum antimicrobial activity. For example:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume